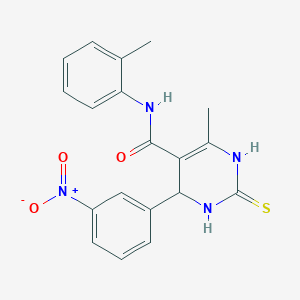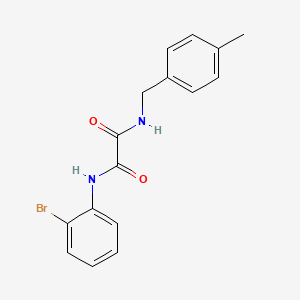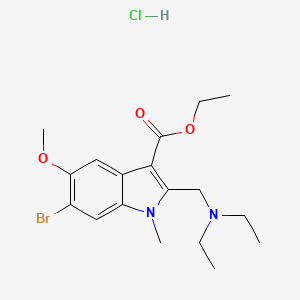
Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride is a synthetic compound belonging to the indole class of organic compounds Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate: Similar in structure but with a quinoline ring instead of an indole ring.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another brominated heterocyclic compound with different biological activities.
Uniqueness
Ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of bromine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
ethyl 6-bromo-2-(diethylaminomethyl)-5-methoxy-1-methylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3.ClH/c1-6-21(7-2)11-15-17(18(22)24-8-3)12-9-16(23-5)13(19)10-14(12)20(15)4;/h9-10H,6-8,11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHQMKMRCWTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
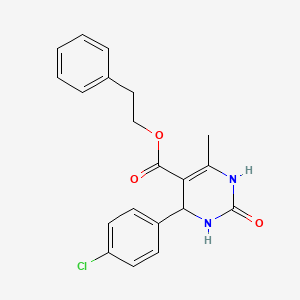
![2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-5-methoxyphenol](/img/structure/B5251149.png)
![(2E)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5251155.png)
![1-[(4-chloro-3-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5251160.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B5251174.png)
![3-phenoxy-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5251186.png)
![2-cyano-3-[(2,2-dimethylpropyl)amino]-2-butenamide](/img/structure/B5251192.png)
![N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5251198.png)
![N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide](/img/structure/B5251206.png)
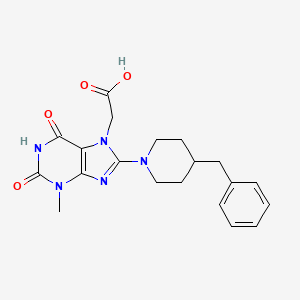
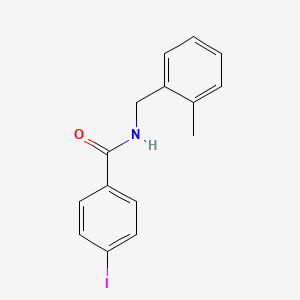
![N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5251231.png)
